N-Cyanoiminodibenzyl
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Overview
Description
Preparation Methods
The synthesis of N-Cyanoiminodibenzyl can be carried out through several methods. One versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
N-Cyanoiminodibenzyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and various catalysts . For example, the reaction of this compound with methyl cyanoacetate can lead to the formation of N-substituted cyanoacetamide compounds . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activity .
Scientific Research Applications
N-Cyanoiminodibenzyl has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as a chemotherapeutic agent due to its ability to form biologically active novel heterocyclic moieties . In medicine, it has been explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties . In industry, it is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mechanism of Action
The mechanism by which N-Cyanoiminodibenzyl exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can interact with enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular function . The cyanoimino group in this compound is particularly reactive, allowing it to form covalent bonds with target molecules and modulate their activity . This reactivity is key to its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
N-Cyanoiminodibenzyl can be compared with other similar compounds, such as N-cyanoacetamides and N,N-dimethylenamino ketones . These compounds share similar functional groups and reactivity but differ in their specific structures and applications. For example, N-cyanoacetamides are widely used as precursors for heterocyclic synthesis, while N,N-dimethylenamino ketones are used in the preparation of acyclic and carbocyclic compounds . The unique combination of cyanoimino and dibenzyl functional groups in this compound gives it distinct properties and applications compared to these similar compounds .
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
InChI |
InChI=1S/C15H12N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-12H |
InChI Key |
KURDZKCYTFHNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH]N([CH]C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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